(S)-Indacaterol
Description
Historical Context and Evolution of Acridine (B1665455) Derivatives in Medicinal Chemistry
The journey of acridine derivatives in the realm of science began in the 19th century, not as therapeutic agents, but as industrial pigments and dyes. rsc.org The parent compound, acridine, was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro. wikipedia.org It is a nitrogen-containing heterocyclic aromatic compound, structurally related to anthracene. wikipedia.org The planar nature of this tricyclic structure is a key feature that would later define its biological activity. rsc.orgresearchgate.net
The medicinal potential of acridines was first recognized in the early 20th century. In 1917, the antimicrobial properties of acridine derivatives were discovered by Ehrlich and Benda. ptfarm.pl This led to the use of compounds like proflavine (B1679165) and acriflavine (B1215748) as topical antibacterial agents, particularly during World War I. ceon.rs The therapeutic landscape for acridines expanded further during World War II with the development of quinacrine (B1676205) as an antimalarial drug. ptfarm.plceon.rs
The crucial discovery that propelled acridine derivatives into modern therapeutic research was the understanding of their mechanism of action. It was established that the planar acridine ring could insert itself, or intercalate, between the base pairs of DNA. researchgate.netresearchgate.netresearchgate.net This interaction disrupts DNA replication and transcription, vital processes for cell proliferation, thereby leading to cell death. researchgate.netresearchgate.net This DNA intercalation capability, first validated in 1961, became the foundation for developing acridine-based anticancer agents. nih.gov The structural requirements for antibacterial activity, such as cationic ionization and a sufficient planar surface area, were also elucidated, providing a basis for rational drug design. ptfarm.plceon.rs
The evolution from simple antiseptics to targeted therapeutics saw the synthesis of thousands of natural and synthetic acridine analogues. researchgate.net Amsacrine, developed in the 1970s, was a landmark achievement, becoming the first synthetic DNA intercalating agent to see clinical success in cancer treatment. rsc.orgnih.gov This success spurred further investigation into modifying the acridine core to enhance potency, selectivity, and reduce toxicity. rsc.org Researchers began to explore how substituents at various positions on the acridine ring could influence biological activity, leading to the development of derivatives with a broad spectrum of action, including antiviral, antifungal, and antiparasitic properties. rsc.orgceon.rs This rich history of development set the stage for the emergence of more complex and targeted derivatives, such as the acridine carboxamides. nih.gov
| Milestone | Key Acridine Derivative(s) | Significance |
| 1870 | Acridine | First isolated from coal tar. wikipedia.org |
| Early 20th Century | Proflavine, Acriflavine | Used as topical antibacterial agents. ceon.rs |
| WWII Era | Quinacrine | Developed and used as an antimalarial drug. ceon.rs |
| 1961 | 9-Aminoacridine (B1665356) | First report validating the DNA intercalation behavior of acridines. nih.gov |
| 1978 | Amsacrine (m-AMSA) | First clinically successful synthetic DNA-intercalating anticancer agent. rsc.orgnih.gov |
Overview of Acridine Carboxamide in Therapeutic Development
Building on the foundational understanding of acridine-DNA interactions, the 1980s saw the rise of 9-aminoacridine-4-carboxamides as a new, promising class of antitumor agents. nih.gov These compounds were noted for their exceptional stability and water solubility, coupled with significant antitumor activity. nih.gov Within this class, the specific compound N-[2-(dimethylamino)ethyl]acridine-4-carboxamide , commonly known as Acridine Carboxamide or by its developmental codes DACA and XR-5000, has been a significant focus of research. medkoo.commdpi.com
Acridine carboxamide (DACA) is a potent chemotherapy agent characterized as a dual inhibitor of topoisomerase I and II. medkoo.commdpi.com Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription; their inhibition leads to DNA damage and ultimately triggers cell death, making them effective targets for anticancer drugs. medkoo.com The ability of DACA to inhibit both major types of topoisomerases distinguished it from many other anticancer agents. medkoo.com
Due to its promising preclinical activity, Acridine Carboxamide entered clinical development for cancer therapy. wikipedia.orgdrugbank.com Phase II clinical trials were conducted to evaluate its efficacy in patients with various advanced cancers, including non-small cell lung cancer, ovarian cancer, colorectal cancer, and glioblastoma multiforme. medkoo.comwikipedia.orgclinicaltrials.gov While the agent was generally well-tolerated in these studies, it did not demonstrate sufficient efficacy to proceed to broader clinical use for these specific cancers. wikipedia.org
Beyond DACA, research into acridine carboxamide derivatives continues. bioorganica.com.ua Scientists have explored how modifying the carboxamide side chain and the acridine ring affects biological activity. bioorganica.com.uajppres.com For instance, linking two acridine-4-carboxamide units has been shown to increase antiproliferative activity. mdpi.com Other derivatives have been investigated for their potential as antimicrobial and antiviral agents. ptfarm.plbioorganica.com.ua The core structure of acridine-9-carboxamide (B1655379), for example, is being explored for its potential anticancer, antimicrobial, and even neuroprotective effects, highlighting the versatility of the acridine carboxamide scaffold in medicinal chemistry. ontosight.ai
| Compound Profile | Acridine Carboxamide (DACA, XR-5000) |
| Full Chemical Name | N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
| Mechanism of Action | DNA Intercalator; Topoisomerase I and II Inhibitor. medkoo.commdpi.com |
| Primary Therapeutic Area of Research | Oncology (Cancer Treatment). wikipedia.orgdrugbank.com |
| Developmental Status | Investigated in Phase II clinical trials for various cancers. wikipedia.orgclinicaltrials.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGNERSKEKDZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237739 | |
| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89459-25-6 | |
| Record name | N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89459-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089459256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine Carboxamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2'-(Dimethylamino)ethyl)acridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACRIDINE CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N3V8R4E13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivative Design in Acridine Carboxamide Research
Strategies for Acridine (B1665455) Carboxamide Synthesis
The construction of the acridine carboxamide scaffold can be achieved through several synthetic pathways, including novel routes to key intermediates and the application of modern synthetic techniques.
Novel Synthetic Routes for Acridine-4-carboxylic Acids
A crucial precursor for many acridine carboxamides is acridine-4-carboxylic acid. A notable synthetic route commences with methyl 2-[N-(2-carboxyphenyl)amino]benzoates. capes.gov.br This process involves the reduction of the corresponding imidazolides to alcohols, followed by oxidation to aldehydes. capes.gov.br Subsequent cyclization with trifluoroacetic acid yields methyl acridine-4-carboxylates, which are then hydrolyzed to the desired acridine-4-carboxylic acids. capes.gov.br This method offers a direct amidation route to important compounds like DACA, avoiding the use of the irritant acridine-4-carboxylic acid itself. capes.gov.br
Another approach to synthesizing substituted 9-oxo-9,10-dihydroacridine-4-carboxylic acids, also known as acridone-4-carboxylic acids, is through the Jourdan-Ullmann reaction. This involves the copper-catalyzed coupling of anthranilic acids with methyl 2-iodobenzoates under anhydrous conditions. tandfonline.com This reaction produces 2-(2-methoxycarbonylphenyl)anthranilic acids, which can then be cyclized to the target acridone (B373769) acids. tandfonline.com This method is advantageous as it allows for the preparation of isomerically pure products. tandfonline.com The Ullmann synthesis, a more general method, involves the condensation of a primary amine with an aromatic carboxylic acid in the presence of a strong mineral acid, followed by cyclization to form acridone, which can then be further processed. nih.gov
A simple and convenient procedure for synthesizing N-(3-acridin-9-yl-4-chloro/hydroxy-phenyl-alkyl)-arylamides/imides starts from 5-(arylamido/imido-alkyl)-2-chloro/2-hydroxy benzoic acids. derpharmachemica.com These precursors are reacted with diphenylamine (B1679370) in the presence of anhydrous aluminum chloride to yield the final acridine derivatives. derpharmachemica.com
A one-pot Hantzsch condensation reaction provides a pathway to N-substituted acridinediones. This involves the reaction of an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, and an aniline (B41778) derivative in refluxing water. researchgate.net
| Starting Materials | Key Intermediates | Final Product | Reference |
| Methyl 2-[N-(2-carboxyphenyl)amino]benzoates | Imidazolides, Alcohols, Aldehydes, Methyl acridine-4-carboxylates | Acridine-4-carboxylic acids | capes.gov.br |
| Anthranilic acids and methyl 2-iodobenzoates | 2-(2-Methoxycarbonylphenyl)anthranilic acids | 9-Oxo-9,10-dihydroacridine-4-carboxylic acids | tandfonline.com |
| Primary amine and aromatic carboxylic acid | Acridone | Acridine | nih.gov |
| 5-(Arylamido/imido-alkyl)-2-chloro/2-hydroxy benzoic acids and diphenylamine | - | N-(3-acridin-9-yl-4-chloro/hydroxy-phenyl-alkyl)-arylamides/imides | derpharmachemica.com |
| Aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, and aniline | - | N-substituted acridinediones | researchgate.net |
Solid-Phase Synthesis Techniques for Acridine Carboxamides
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of acridine carboxamide libraries. This methodology allows for the efficient assembly of complex molecules on a solid support. For instance, acridine oligomers, including dimers and trimers, have been successfully prepared using a 2-aminoethylglycine scaffold on a methylbenzhydrylamine (MBHA) polystyrene resin. nih.gov An alternative and more convenient strategy involves first assembling a Boc-(2-aminoethyl)glycine backbone on the solid phase, followed by the addition of the acridine intercalating agent. nih.gov
This technique has also been employed for the synthesis of 5-methylacridine-4-carboxamide derivatives. nih.gov The modular nature of solid-phase synthesis facilitates the preparation of larger molecules with specific properties. nih.gov The use of solid-phase methods allows for the rapid generation of derivatives for biological screening. nih.gov
Design and Preparation of Acridine Carboxamide Analogues
The modification of the basic acridine carboxamide structure has led to the development of various classes of derivatives with diverse properties.
N-Substituted Acridine Carboxamide Derivatives
A variety of N-substituted acridine carboxamide derivatives have been synthesized and investigated. One approach involves the quaternization of nitrogen atoms in N,N-dimethylaminoalkyl or pyridylmethyl fragments of neutral N-functionalized carboxamides with methyl iodide, leading to cationic derivatives. bioorganica.com.ua The synthesis of neutral precursor amides is achieved by reacting the corresponding acyl chloride with an appropriate amine. bioorganica.com.ua
Another strategy focuses on linking acridine moieties to other heterocyclic systems. For example, N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives have been synthesized by condensing 9-chloroacridine (B74977) with 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) analogues. ijpsonline.com
Furthermore, acridine-4-carboxamide and acridine-4-carboxylate derivatives have been designed and synthesized from quinazoline (B50416) and acridine scaffolds. researchgate.net
| Acridine Precursor | Reactant | Derivative Class | Reference |
| Neutral N-functionalized carboxamides | Methyl iodide | Cationic N-substituted carboxamides | bioorganica.com.ua |
| 9-Chloroacridine | 5-Phenyl-1,3,4-thiadiazol-2-amine analogues | N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amines | ijpsonline.com |
| Quinazoline and acridine scaffolds | Various reagents | Acridine-4-carboxamide and acridine-4-carboxylate derivatives | researchgate.net |
Aminoacridine Carboxamide Derivatives
Aminoacridine carboxamides represent a significant class of derivatives. The synthesis of 9-aminoacridine (B1665356) derivatives has been achieved through the condensation of appropriate 9-aminoacridine precursors with anhydrides like 9,10-dihydroanthracene-9,10-α,β-succinic anhydride (B1165640) or phthalic anhydride, sometimes utilizing microwave assistance. rsc.org
Derivatives have also been prepared by linking amino acids to the acridone core. For instance, the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with L-valine methyl ester hydrochloride yields the corresponding amino acid derivative. rsc.org
Bis-Acridine Carboxamides
Bis-acridine carboxamides, which feature two acridine units linked together, have shown significant potential. A series of these compounds have been prepared by reacting the imidazolides of substituted acridine-4-carboxylic acids with N,N-bis(3-aminopropyl)methylamine. capes.gov.brnih.gov This creates a linker chain between the two acridine moieties. capes.gov.brnih.gov
Another synthetic approach involves the nucleophilic substitution of precursor molecules with N1,N1-dimethyl-1,2-ethanediamine to yield the target bis(acridine-4-carboxamides). acs.org These dimeric structures can be further modified, for example, by cleaving methoxy (B1213986) groups to yield hydroxy derivatives or by reducing the acridone to an acridine. acs.org
Heteroatom-Substituted Acridine Carboxamide Analogues
The core acridine structure can be modified by replacing one or more of the carbon atoms in the rings with a heteroatom, such as nitrogen, sulfur, or oxygen, to create heteroatom-substituted acridine carboxamides. These modifications can significantly alter the electronic properties, planarity, and hydrogen bonding capabilities of the molecule, which in turn can influence its biological activity.
One area of focus has been the synthesis of aza-acridine derivatives, where a nitrogen atom is introduced into the tricyclic system. Research into amino-substituted aza-acridines has been driven by the aim to enhance the pharmacodynamic and pharmacokinetic properties of these compounds. mdpi.com For example, the synthesis of amino-substituted aza-acridines has been explored to investigate the impact of an additional nitrogen atom at the ring junction on biological activity. mdpi.com
Sulfur-containing acridine analogues have also been synthesized. For instance, a synthetic protocol has been established for the preparation of sulfur heterocyclic acridines, with some derivatives exhibiting high quantum yields in photophysical studies. rsc.orgresearchgate.net Thiazolidinone-acridines have been synthesized and investigated as potential anticancer agents, with some derivatives showing inhibitory effects on topoisomerase I and II. rsc.org
The introduction of substituents onto the acridine ring system is a key strategy in modulating the activity of these compounds. Structure-activity relationship studies on N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) analogues have shown that while the electronic properties of substituents may not significantly affect cytotoxicity, the steric bulk of the substituents is a critical factor, with larger groups often leading to a decrease in activity. nih.gov Specifically, 5-substituted derivatives have demonstrated a mode of cytotoxicity largely mediated by effects on topoisomerase II. nih.gov
A variety of synthetic methods are employed to create these analogues. The Bernthsen synthesis, which involves the reaction of a diphenylamine with a carboxylic acid, is a common method for producing 9-substituted acridines. nih.gov Another approach is the Ullmann condensation, which can be used to produce the acridone core that can then be further modified. nih.govitmedicalteam.pl More recent methods include the acid-promoted cyclization of isatins with nucleophiles to form acridinium (B8443388) esters and amides. rsc.orgresearchgate.net A new synthetic route to substituted acridine-4-carboxylic acids involves the conversion of substituted diphenylamine diacid monoesters to aldehydes, followed by acid-catalyzed ring closure. nih.govcapes.gov.br
Table of Heteroatom-Substituted Acridine Carboxamide Analogues
| Compound Name/Class | Key Features | Synthetic Approach | Reference |
| Amino-substituted aza-acridines | Additional nitrogen in the ring junction. | Multi-step synthesis involving substituted pyridines. | mdpi.com |
| Sulfur heterocyclic acridines | Sulfur atom incorporated into the tricyclic system. | Acid-promoted cyclization of isatins. | rsc.orgresearchgate.net |
| Thiazolidinone-acridines | Acridine linked to a thiazolidinone moiety. | Addition of 1,1-diphenylhydrazine (B1198277) to acridin-9-yl isothiocyanate. | rsc.org |
| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) analogues | Various substituents on the acridine ring. | Conversion of diphenylamine diacid monoesters to aldehydes, then cyclization. | nih.gov |
| Bis(acridine-4-carboxamides) | Two acridine-4-carboxamide units linked together. | Reaction of acridine-4-carboxylic acid imidazolides with a diamine linker. | nih.gov |
Acridine Carboxamide Conjugates and Hybrid Molecules
To enhance the therapeutic potential and target specificity of acridine carboxamides, researchers have developed various conjugation and hybridization strategies. These approaches involve linking the acridine carboxamide moiety to other molecules, such as oligodeoxynucleotides, metal complexes, and other heterocyclic systems.
Acridine-4-carboxamide derivatives have been conjugated to oligodeoxynucleotides (ODNs) to improve their thermal stability and target binding affinity. researchgate.netoup.comresearchgate.net These conjugates are designed to leverage the DNA intercalating properties of the acridine moiety to stabilize the ODN duplex. oup.comresearchgate.netnih.gov
Several strategies exist for conjugating acridine derivatives to ODNs. researchgate.netcsic.es One method involves the postsynthetic modification of an ODN that has been synthesized with a reactive group. researchgate.net An alternative is the use of an acridine derivative that is compatible with the conditions of solid-phase oligonucleotide synthesis. csic.es For instance, acridine-9-carboxamide (B1655379) derivatives have been attached to ODNs either during or after the synthesis process. researchgate.net
"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for attaching acridine intercalators to ODNs. researchgate.net This method allows for the efficient and site-specific incorporation of the acridine moiety. Studies have shown that attaching two acridine-4-carboxamide intercalators to short ODN probes via click chemistry can significantly increase the melting temperature (Tm) of the DNA duplex. researchgate.net The stabilizing effect is attributed to the interaction of the acridine with both single- and double-stranded DNA, with a preference for GC-rich sequences. oup.comresearchgate.net
Table of Acridine-Oligodeoxynucleotide Conjugation Strategies
| Acridine Derivative | Conjugation Method | Key Finding | Reference |
| Acridine-4-carboxamide | Click Chemistry | Increased thermal stability of short DNA duplexes. | oup.comresearchgate.net |
| 9-Amino-6-chloro-2-methoxyacridine | During or post-synthesis modification | Influences properties of DNA. | researchgate.netoup.com |
| 6,9-Diamino-2-methoxyacridine | During or post-synthesis modification | Influences properties of DNA. | researchgate.net |
| Acridine-9-carboxamide | During or post-synthesis modification | Studied for ability to influence DNA properties. | researchgate.net |
The conjugation of acridine carboxamides to platinum(II) complexes has been explored to create novel anticancer agents that combine the DNA intercalating ability of the acridine with the covalent DNA binding properties of platinum. mdpi.comnih.govscispace.comnih.gov These hybrid molecules are designed to have enhanced DNA affinity and a different DNA damage profile compared to traditional platinum-based drugs like cisplatin. nih.gov
The synthesis of these complexes often involves tethering a cis-dichloroplatinum(II) moiety to a 9-aminoacridine-4-carboxamide (B19687). nih.govscispace.com The resulting platinum-acridine conjugates have shown activity in various tumor cell lines, including those resistant to cisplatin. nih.govscispace.com The interaction of these complexes with DNA has been studied, revealing that they can unwind DNA to a greater extent than cisplatin. nih.gov
The DNA sequence specificity of these complexes has also been investigated. While some acridine carboxamide platinum complexes exhibit a similar sequence specificity to cisplatin, others show a preference for different sequences, such as 5'-CG sites. nih.govacs.org The presence of the acridine moiety can shift the binding away from the typical guanine-rich sequences favored by cisplatin. nih.govscispace.com Furthermore, CpG methylation has been shown to increase the DNA binding of some 9-aminoacridine carboxamide platinum analogues. acs.org
Table of Acridine Carboxamide-Platinum Complexes
| Complex Type | Key Features | Research Finding | Reference |
| 9-Aminoacridine carboxamide Pt complexes | Higher affinity for DNA and different damage profiles compared to cisplatin. | All analogues unwound DNA more than cisplatin. | nih.gov |
| cis-Dichloroplatinum(II) complexes tethered to 9-aminoacridine-4-carboxamides | Active in several resistant cell lines in vitro. | Faster DNA adduct formation compared to cisplatin. | nih.govscispace.com |
| 9-Anilinoacridine-platinum complexes | Intercalates into DNA. | Studied for their effect on CpG methylation and DNA binding. | mdpi.com |
| Acridinecarboxamide derivatives of (1,2-diaminoethane)dichloroplatinum(II) | DNA-directed alkylating agents. | DNA binding properties have been characterized. | acs.org |
The synthesis of hybrid molecules that link an acridine carboxamide to a 1,2,3-triazole ring has been another active area of research. researchgate.netresearchgate.netias.ac.inresearchgate.net The triazole moiety can act as a linker and can also contribute to the biological activity of the conjugate. The "click chemistry" approach, particularly the CuAAC reaction, is a widely used method for synthesizing these conjugates due to its efficiency and regioselectivity. ias.ac.inmdpi.comrsc.orgnih.gov
This strategy has been employed to create acridine-9-carboxamide-1,2,3-triazole derivatives that have been evaluated for various biological activities. For example, a series of acridine-9-carboxamide linked to 1,2,3-triazole-N-phenylacetamide derivatives were designed and synthesized as potent α-glucosidase inhibitors. researchgate.net In another study, novel acridone derivatives bearing a 1,2,3-triazole unit were synthesized using both conventional and microwave-assisted methods and showed antibacterial activity. ias.ac.in
The synthesis of these conjugates typically involves the reaction of an alkyne-functionalized acridine derivative with an azide-containing partner via a 1,3-dipolar cycloaddition. ias.ac.in For instance, 10-(prop-2-yn-1-yl)acridone can be reacted with an appropriate azide (B81097) in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted triazole conjugate. ias.ac.in
Table of Acridine Carboxamide-Triazole Conjugates
| Conjugate Class | Synthetic Method | Biological Activity Investigated | Reference |
| Acridine-9-carboxamide-1,2,3-triazole-N-phenylacetamide derivatives | Click Chemistry (CuAAC) | α-glucosidase inhibition | researchgate.net |
| Acridone-1,2,3-triazole derivatives | Click Chemistry (CuAAC) - conventional and microwave-assisted | Antibacterial activity | ias.ac.in |
| Acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids | Multi-step synthesis | Acetylcholinesterase inhibition | rsc.org |
| 1,2,3-Triazole-4-carboxamide derivatives (derived from acridone) | 1,3-dipolar cycloaddition | Anticancer activity | researchgate.net |
Molecular Mechanisms of Action for Acridine Carboxamide
DNA Intercalation and Its Molecular Consequences
The planar aromatic structure of the acridine (B1665455) ring is a key determinant of its ability to interact with DNA. This interaction primarily occurs through intercalation, a process with significant downstream effects on DNA structure and function.
Mechanisms of DNA Binding: Intercalation and External Binding
Acridine carboxamides bind to DNA primarily through intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. nih.govrsc.org This mode of binding is stabilized by a combination of van der Waals forces and hydrogen bonds with adjacent nucleobases. nih.gov The side chain attached to the acridine ring also plays a crucial role. For instance, the carboxamide side chain of some derivatives lies in the major groove of the DNA. oup.com In specific instances, the terminal protonated dimethylamino group of the side chain can form hydrogen bonds with the O6 and N7 atoms of guanine (B1146940) residues. oup.com A bridging water molecule can further stabilize this interaction by forming hydrogen bonds between the carboxamide NH and a phosphate (B84403) group of the DNA backbone. oup.comnih.gov
While intercalation is the predominant binding mode, external binding has also been suggested as a potential mechanism for some acridine derivatives. mdpi.com The specific nature of the substituents on the acridine ring and its side chain can influence the preferred binding mode and affinity. nih.gov
Influence on DNA Topology: Replication, Transcription, and Unwinding
The insertion of the acridine carboxamide molecule between DNA base pairs causes a physical distortion of the double helix, leading to localized unwinding. nih.gov This structural alteration has profound consequences for cellular processes that rely on the precise topology of DNA. By unwinding the double helix, acridine carboxamides can interfere with the progression of enzymes such as DNA polymerase and RNA polymerase along the DNA strand. This interference can inhibit critical processes like DNA replication and transcription. nih.govcancer.govnih.gov
The unwinding of the DNA helix by intercalating agents is a well-established phenomenon. For example, classical bis-intercalators can cause an unwinding of the helix by approximately 29° per chromophore. oup.com This alteration in DNA topology is a key factor in the biological activity of these compounds.
Role of Electrostatic Properties in DNA Binding Affinity
Electrostatic interactions significantly contribute to the DNA binding affinity of acridine carboxamides. The presence of charged groups on the molecule can enhance its interaction with the negatively charged phosphate backbone of DNA.
For example, comparing N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) with its 9-amino analogue (AAC) reveals the importance of electrostatic properties. At neutral pH, DACA has a charge of +1, while AAC has a charge of +2 due to the additional amino group. nih.gov This increased positive charge on AAC results in a six-fold greater DNA binding affinity compared to DACA. nih.gov The enhanced electrostatic attraction is primarily attributed to an increased entropy contribution upon the formation of the AAC-DNA complex. nih.gov
Topoisomerase Enzyme Modulation
Topoisomerases are essential enzymes that regulate the topological state of DNA, playing critical roles in replication, transcription, and DNA repair. mdpi.comresearchgate.net Acridine carboxamides have been identified as potent modulators of these enzymes, acting as dual inhibitors of both topoisomerase I and topoisomerase II. cancer.govnih.gov
Inhibition of Topoisomerase I
Acridine carboxamides can inhibit topoisomerase I. cancer.govnih.gov Topoisomerase I functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate and relieve supercoiling before the break is resealed. mdpi.com Acridine carboxamides are thought to interfere with this process, leading to the stabilization of the enzyme-DNA cleavage complex. This results in DNA damage and the disruption of DNA repair and replication. cancer.govnih.gov Some derivatives have shown inhibitory activity at concentrations as low as 1 µM. researchgate.net
Inhibition of Topoisomerase II
Acridine carboxamides are also well-documented inhibitors of topoisomerase II. cancer.govnih.gov Topoisomerase II creates transient double-strand breaks in the DNA to allow another DNA duplex to pass through, thereby resolving knots and tangles. mdpi.com Similar to their effect on topoisomerase I, these compounds can trap the topoisomerase II enzyme in a covalent complex with DNA. nih.gov This leads to the accumulation of DNA double-strand breaks, which are highly cytotoxic and can trigger apoptosis. nih.gov
The inhibition of topoisomerase II by acridine carboxamides is a complex process. Studies have shown that these compounds can induce DNA-protein cross-links (DPCs) and DNA double-strand breaks (DSBs) in cells. nih.gov While the formation of DPCs is often reversible, the induction of DSBs can persist and increase with drug concentration. nih.gov The mechanism of enzyme inhibition by some tricyclic carboxamides appears to differ from the classical trapping of the topoisomerase in a covalent cleavage complex, suggesting alternative modes of interference with enzyme function. nih.gov
Dual Topoisomerase I and II Inhibition
Acridine carboxamides are a class of tricyclic compounds recognized for their potential antineoplastic activities, which are largely attributed to their role as dual topoisomerase inhibitors. nih.govrsc.orgcancer.gov Specifically, compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, also known as DACA, have been identified as DNA-intercalating agents that inhibit both topoisomerase I and topoisomerase II. mdpi.combioorganica.org.ua This dual inhibitory action is considered a key feature of their mechanism, potentially enabling them to overcome certain forms of drug resistance. vulcanchem.com
The ability of the 4-carboxamide side chain to rotate relative to the acridine ring may be relevant to the capacity of DACA to act as a poison for both topoisomerase I and II. researchgate.net While possessing dual specificity, different derivatives can show preferential activity towards one enzyme over the other. For instance, studies on DACA and its 7-chloro derivative (C1-DACA) revealed that DACA preferentially poisons topoisomerase II, whereas C1-DACA shows a preference for poisoning topoisomerase I. vulcanchem.com In cell-free assays, DACA was shown to stimulate DNA cleavage mediated by both enzymes. mdpi.comgoogle.com The inhibition of these essential enzymes, which are critical for resolving DNA topological problems during replication and transcription, leads to DNA damage, disruption of DNA repair, and ultimately, cell death. nih.govrsc.orgcancer.gov
Formation of Drug-Stabilized Cleavable Complexes
A primary mechanism of topoisomerase poisons is the stabilization of the "cleavable complex," a transient intermediate in the enzyme's catalytic cycle where the enzyme is covalently bound to the cleaved DNA strand. Acridine carboxamides function as such poisons by intercalating into the DNA and trapping this ternary drug-DNA-enzyme complex. nih.gov This action prevents the enzyme from re-ligating the DNA backbone, leading to the accumulation of DNA strand breaks. bioorganica.com.ua
Studies using human leukemia CCRF-CEM cells have provided specific insights into this process. The use of the TARDIS (trapped in agarose (B213101) DNA immunostaining) assay demonstrated that both DACA and another dual inhibitor, TAS-103, effectively stabilize topoisomerase IIα cleavable complexes in a dose-dependent manner. researchgate.netresearchgate.netresearchgate.net At higher concentrations, these compounds were also observed to form topoisomerase IIβ cleavable complexes. researchgate.netresearchgate.net While both DACA and TAS-103 were shown to poison purified topoisomerase I, their effect on stabilizing topoisomerase I cleavable complexes within whole cells was less pronounced under the assay conditions. researchgate.netresearchgate.net The formation of these stabilized complexes, particularly with topoisomerase II, results in DNA-protein cross-links (DPC) and double-strand breaks (DSB), which are key lesions triggering downstream cytotoxic events. scilit.com
Self-Inhibition Phenomena of Topoisomerase Action
A peculiar characteristic observed with some acridine carboxamides is the phenomenon of self-inhibition. At certain concentrations, these compounds can inhibit the very topoisomerase-poisoning activity they exhibit at lower concentrations. vulcanchem.com This leads to a bell-shaped concentration-response curve for the formation of DNA-protein cross-links and a biphasic cytotoxic response in cell survival assays. vulcanchem.comscilit.com
For example, in cell-free assays, the DACA derivative C1-DACA induced topoisomerase I-mediated DNA breakage at a concentration of 5 µM, but at a higher concentration of 10 µM, it inhibited the enzyme's DNA relaxation activity, consistent with a suppression of the poisoning effect. vulcanchem.com Similarly, while DACA did not show significant poisoning of topoisomerase I in this specific assay, it did inhibit the enzyme's function at concentrations above 10 µM. vulcanchem.com A proposed model to explain this self-inhibition suggests that at high concentrations, extensive drug intercalation into DNA may physically block or occlude the binding sites for topoisomerase enzymes, thereby preventing the formation of the cleavable complex. vulcanchem.com
Table 1: Summary of Topoisomerase Inhibition by Acridine Carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme(s) | Observed Effect | Concentration | Cell/System | Citation |
|---|---|---|---|---|---|
| DACA | Topoisomerase I & II | Dual inhibitor | Not specified | General | mdpi.com |
| DACA | Topoisomerase II | Preferential poisoning | 5 µM | Cell-free (plasmid DNA) | vulcanchem.com |
| C1-DACA | Topoisomerase I | Preferential poisoning | 5 µM | Cell-free (plasmid DNA) | vulcanchem.com |
| DACA | Topoisomerase IIα | Stabilized cleavable complexes | 10-100 µM | CCRF-CEM cells | researchgate.net, researchgate.net |
| TAS-103 | Topoisomerase IIα | Stabilized cleavable complexes | 0.1-10 µM | CCRF-CEM cells | researchgate.net, researchgate.net |
| C1-DACA | Topoisomerase I | Self-inhibition of poisoning | 10 µM | Cell-free (plasmid DNA) | vulcanchem.com |
| Acridine-4-carboxamide | Topoisomerase II | Self-inhibition of DPC formation | High concentrations | Mouse fibrosarcoma cells | scilit.com |
Other Molecular Targets and Interactions
Interactions with G-quadruplex Structures
Beyond duplex DNA, acridine carboxamides have been shown to interact with G-quadruplexes, which are higher-order DNA structures formed in guanine-rich sequences. These structures are found in important genomic regions, such as telomeres and the promoter regions of oncogenes like c-myc, making them attractive targets for anticancer drug development. iau.irnih.gov
The affinity and selectivity for G-quadruplexes vary among different acridine derivatives. Some inactive acridine derivatives demonstrate high selectivity for G-quadruplex structures. researchgate.net In contrast, highly active derivatives like 5-methylacridine-4-carboxamides show a high affinity for both duplex and quadruplex DNA, but with limited specificity between the two. researchgate.net NMR studies have confirmed that these compounds can bind to G-quadruplexes, often through π-π stacking interactions with the G-tetrads. researchgate.netresearchgate.net The design of acridine oligomers and specific substitutions on the acridine core can modulate this binding. For example, acridine 4-aminoproline oligomers were found to interact exclusively with quadruplex structures, and certain triazole-linked acridine compounds have been specifically designed to achieve selectivity for human telomeric quadruplexes. nih.govheraldopenaccess.us
Enzyme Inhibition Beyond Topoisomerases
The biological activity of acridine carboxamides is not limited to topoisomerase inhibition. Various derivatives have been shown to inhibit a range of other enzymes implicated in disease.
Acetylcholinesterase (AChE): The acridine scaffold is a well-known pharmacophore for acetylcholinesterase inhibitors. rsc.orgacs.org Tacrine, a 1,2,3,4-tetrahydroacridine, was a clinically used drug for Alzheimer's disease, and numerous acridine-based derivatives, including carboxamides, have been synthesized and evaluated as potent AChE inhibitors. rsc.orgheraldopenaccess.usacs.org
Alpha-Glucosidase: Acridine-9-carboxamide (B1655379) derivatives have been identified as effective inhibitors of alpha-glucosidase, an enzyme targeted in the management of type 2 diabetes. mdpi.comresearchgate.net Several studies have designed and synthesized novel acridine-9-carboxamide hybrids, linking them to moieties like 1,2,3-triazoles, which showed significantly more potent inhibition than the standard drug acarbose (B1664774). researchgate.netscilit.comzendy.ioresearchgate.net
Tyrosine Kinases: Acridine derivatives have been investigated as inhibitors of various protein kinases. Novel acridine-4-carboxamide and acridine-4-carboxylate derivatives have been synthesized specifically as tyrosine kinase inhibitors. researchgate.net
Src and MEK Kinases: As a follow-up to broader kinase inhibition studies, a series of 9-anilinoacridines were designed as dual inhibitors of Src and MEK kinases, both of which are key components of signaling pathways that are often dysregulated in cancer. nih.govresearchgate.netresearchgate.net One derivative, compound 8m, was shown to inhibit both Src (59.67%) and MEK (43.23%) at a concentration of 10 μM. nih.govresearchgate.net
NS3 Helicase: Derivatives of acridone-4-carboxylic acid have been reported as inhibitors of the NS3 helicase of the Hepatitis C virus (HCV). nih.govbioorganica.org.uabioorganica.com.ua Several compounds inhibited the enzyme at low micromolar concentrations, likely by intercalating into the double-stranded RNA substrate. nih.gov
PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. In a strategy to develop dual-acting agents, 4-amidobenzimidazole acridine derivatives were designed and synthesized as inhibitors of both PARP-1 and topoisomerases. researchgate.neteurekaselect.com
Aromatase and Glycosyltransferase: Computational and modeling studies have suggested that acridone (B373769) alkaloids, isolated from natural sources, are potential inhibitors of the enzymes aromatase and glycosyltransferase. researchgate.net Aromatase is a key target in hormone-dependent breast cancer. owise.ukjci.org
Table 2: Inhibition of Other Enzymes by Acridine Carboxamide and Related Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Target Enzyme | Potency (IC₅₀ / % Inhibition) | Note | Citation |
|---|---|---|---|---|
| Acridine-9-carboxamide-1,2,3-triazole (cpd 7j) | Alpha-Glucosidase | 120.2 µM | More potent than acarbose (750.0 µM) | zendy.io |
| 9-Anilinoacridine (cpd 8m) | Src Kinase | 59.67% at 10 µM | Dual Src/MEK inhibitor | researchgate.net, nih.gov |
| 9-Anilinoacridine (cpd 8m) | MEK Kinase | 43.23% at 10 µM | Dual Src/MEK inhibitor | researchgate.net, nih.gov |
| Acridone-4-carboxamide derivative (cpd 10) | NS3 Helicase (HCV) | 1.5 µM | - | nih.gov |
| 4-Amidobenzimidazole acridine (cpd 11l) | PARP-1 | Good inhibitory activity | Dual PARP/Topo inhibitor | researchgate.net |
| Acridone alkaloid | Aromatase | Predicted inhibitor | Computational study | researchgate.net |
| Acridone alkaloid | Glycosyltransferase | Predicted inhibitor | Computational study | researchgate.net |
| Acridone-triazole derivative (cpd 44g) | Acetylcholinesterase | 7.31 µM | - | rsc.org |
Induction of Apoptosis
A major consequence of the DNA damage and enzyme inhibition caused by acridine carboxamides is the induction of apoptosis, or programmed cell death. researchgate.net This is a critical mechanism for their cytotoxic and potential antitumor effects. zendy.io The process of apoptosis involves distinct morphological and molecular changes, often mediated by a cascade of enzymes called caspases. bio-rad-antibodies.com
Several acridine carboxamide derivatives have been shown to trigger apoptosis in cancer cell lines. zendy.io For example, one derivative induced apoptosis in K562 leukemia cells via a mitochondrial-dependent pathway. rsc.org Another asymmetrical bis-acridine derivative was noted for its capacity to induce apoptosis at an early stage. nih.gov The mechanisms can involve the activation of key signaling pathways. Some acridine derivatives, including DACA, have been shown to induce p53 transcriptional activity, which can in turn initiate apoptosis. nih.gov Furthermore, studies have demonstrated the activation of the caspase cascade, including initiator caspases like caspase-8 and caspase-9, and effector caspases like caspase-3 and caspase-7, following treatment with acridine-related compounds. vulcanchem.comfrontiersin.org The induction of apoptosis is often a downstream effect of the primary drug-target interactions, such as the formation of stabilized topoisomerase cleavable complexes which generate irreparable DNA lesions. mdpi.com
Disruption of DNA Repair Pathways
The cytotoxic effects of acridine carboxamide are significantly amplified by its ability to interfere with the cell's innate DNA repair mechanisms. By intercalating into the DNA helix and inhibiting topoisomerase enzymes, acridine carboxamide induces DNA damage. nih.govcancer.gov This damage would typically trigger a response from various DNA repair pathways. However, the compound itself can disrupt these repair processes, leading to an accumulation of DNA lesions and ultimately, cell death.
The cell employs several pathways to repair DNA damage, including nucleotide excision repair (NER), mismatch repair (MMR), and homologous recombination repair (HRR). researchgate.netacs.org The presence of acridine carboxamide-DNA adducts can stall replication forks, creating a need for specialized repair mechanisms. researchgate.net Studies on platinum-acridine hybrids, which share the acridine moiety, have shown a distinct requirement for DNA double-strand break repair in conjunction with replication fork repair. researchgate.net The inhibition of these repair pathways is a key aspect of the compound's mechanism of action. For instance, the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand breaks, can lead to the accumulation of double-strand breaks during replication, a concept known as synthetic lethality. mdpi.com The disruption of these critical repair systems enhances the efficacy of DNA-damaging agents. mdpi.com
Inhibition of RNA and Protein Synthesis
The intercalation of acridine carboxamide into the DNA template interferes with the processes of transcription (RNA synthesis) and translation (protein synthesis). nih.govcancer.govstlawu.edu This interference is a direct consequence of the structural changes induced in the DNA double helix upon drug binding. stlawu.edu
Inhibition of RNA Synthesis:
The binding of acridine carboxamide to DNA can physically obstruct the progression of RNA polymerase along the DNA strand, thereby inhibiting the synthesis of RNA. nih.gov Studies on various acridine derivatives have demonstrated that their ability to inhibit RNA synthesis often correlates with their cytotoxic effects. nih.gov The primary mechanism is thought to be the inhibition of the binding of RNA polymerase to the DNA template. nih.gov For some acridine derivatives, this inhibition of RNA synthesis is a more significant contributor to their biological activity than their effects on topoisomerase enzymes. nih.gov Specifically, research on 9-aminoacridine (B1665356) has shown that it can inhibit both the transcription of ribosomal RNA (pre-rRNA) and the processing of already synthesized pre-rRNAs, leading to a rapid shutdown of ribosome biogenesis. mdpi.com
Inhibition of Protein Synthesis:
The inhibition of protein synthesis is a downstream effect of the disruption of RNA synthesis. Without the messenger RNA (mRNA) transcripts to serve as templates, the process of translation at the ribosome cannot proceed efficiently. This leads to a global reduction in the synthesis of proteins that are essential for various cellular functions, including those required for cell growth, proliferation, and survival. The prevention of cancer cell replication is a direct outcome of this interference in DNA transcription and translation. stlawu.edu
Contributions of Electron Transfer and Oxidative Stress
Beyond its direct interaction with DNA and associated enzymes, the biological activity of acridine carboxamide is also influenced by its electrochemical properties, which contribute to electron transfer reactions and the generation of oxidative stress. nih.goveurekaselect.comresearchgate.net
Living cells continuously produce reactive oxygen species (ROS) as byproducts of metabolic processes. nih.goveurekaselect.com These ROS can interact with DNA, sometimes abstracting an electron and initiating long-range electron transfer (ET) reactions along the DNA helix. nih.goveurekaselect.comjkscience.org Acridine-based drugs that intercalate into DNA can participate in these ET reactions. nih.goveurekaselect.comjkscience.org
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is proposed to function as an electron acceptor in these DNA-mediated electron transfer reactions. nih.goveurekaselect.comresearchgate.netjkscience.orgresearchgate.net This is in contrast to other acridine derivatives like amsacrine, which may act as an electron donor. nih.goveurekaselect.comresearchgate.netjkscience.orgresearchgate.net The introduction of a carboxamide side chain at the 4-position of the acridine ring is thought to raise the redox potential, facilitating the oxidation process. researchgate.net The generation of ROS and the subsequent oxidative DNA damage are believed to play a significant role in the anticancer activity of some compounds. researchgate.netnih.gov The integration of ROS generation with other therapeutic strategies is an area of active research. bio-integration.orgscienceopen.com These electron transfer reactions and the resulting oxidative stress can create additional DNA lesions, further contributing to the cytotoxic effects of acridine carboxamide. jkscience.org
Structure Activity Relationship Sar Studies of Acridine Carboxamide and Its Derivatives
Positional Isomerism and Substituent Effects on Biological Activity
The arrangement of atoms and functional groups within the acridine (B1665455) carboxamide scaffold profoundly influences its interaction with biological targets, most notably DNA. Both the location of the carboxamide side chain and the nature of substituents on the acridine ring and the side chain itself are critical determinants of activity.
Influence of Carboxamide Side Chain Position
The position of the carboxamide side chain on the acridine ring is a crucial factor for biological potency. niscpr.res.in Research has consistently shown that positioning the carboxamide side chain at the 4-position of the acridine ring is essential for high anticancer activity. niscpr.res.inoup.com Derivatives with the side chain at the 2- or 3-positions exhibit significantly lower anticancer properties. niscpr.res.in This strict positional requirement suggests that the geometry of the 4-substituted compounds allows for optimal interaction with DNA, where the chromophore intercalates between base pairs and the side chain binds within the DNA grooves. niscpr.res.in The pKa value, a measure of acidity, also differs significantly, with acridine-4-carboxamide having a much higher pKa than its 2- and 3-isomers, which may influence its DNA binding affinity. niscpr.res.in
Linker Design and Its Implications for DNA Binding and Efficacy
The length and composition of the linker are crucial. For monomeric acridine-4-carboxamides, a specific side chain length is required for optimal potency, with a defined distance of approximately 8Å between the side chain's terminal nitrogen and the acridine ring nitrogen being noted for high activity. niscpr.res.in For instance, in the 9-aminoacridine-4-carboxamide (B19687) series, it's crucial to have two methylene (B1212753) groups between the carboxamide nitrogen and the terminal protonated N,N-dimethylamino group. oup.com
In the design of bis-acridines (dimeric compounds), the linker plays a vital role in positioning the two intercalating chromophores. Studies on bis(acridine-4-carboxamides) have shown that a (CH2)3N(Me)(CH2)3 chain is an effective linker. capes.gov.br The design of such linkers aims to facilitate the simultaneous intercalation of both acridine units into the DNA, which can lead to enhanced activity.
Furthermore, incorporating an aromatic ring into the linker can significantly enhance DNA alkylation, possibly through a "threading" mechanism where the aromatic ring intercalates into the DNA helix. oup.com The length of the linker can also influence the efficiency of DNA cleavage, with studies on acridine conjugates showing that an aminocaproic spacer resulted in the highest DNA cleavage activity. researchgate.net
Computational and Molecular Modeling Approaches in SAR
Computational and molecular modeling techniques have become indispensable tools in the study of structure-activity relationships for acridine carboxamides. These methods provide valuable insights into the molecular interactions that govern biological activity, complementing experimental data and guiding the design of new compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.com For acridine derivatives, QSAR analyses have been used to understand how factors like electronic effects and hydrophobicity influence antitumor activity and DNA binding. ceon.rs
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as DNA or an enzyme. nih.gov Docking studies have been instrumental in visualizing how acridine carboxamides intercalate into the DNA double helix and how their side chains interact with the DNA grooves. nih.govrcsb.org For example, docking models have helped in aligning molecules for CoMFA (Comparative Molecular Field Analysis), a 3D-QSAR method. acs.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target over time. researchgate.net These simulations can reveal details about the stability of the drug-DNA complex and the conformational changes that occur upon binding.
Ab initio and DFT Methods: These quantum mechanical methods are used to study the electronic properties of molecules and their stacking interactions with DNA base pairs. niscpr.res.in Such calculations have helped to understand the sequence preference for intercalation by different acridine carboxamide isomers. niscpr.res.in
These computational approaches allow researchers to rationalize observed SAR trends and to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process. acs.org
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. This method is instrumental in understanding the binding modes of acridine carboxamide derivatives with their biological targets, revealing key interactions that underpin their mechanism of action.
Research has shown that the planar acridine ring commonly binds to DNA through intercalation, inserting itself between base pairs. nih.govresearchgate.netrsc.org The side chains and substituents on the acridine core then engage in more specific interactions with the DNA grooves or with associated enzymes like topoisomerases, which are primary targets for many anticancer acridines. nih.govrsc.org
Key findings from molecular docking studies on various acridine carboxamide derivatives against different biological targets are summarized below:
DNA and Topoisomerases: The anticancer activity of many acridine derivatives is linked to their ability to intercalate into DNA and inhibit topoisomerase enzymes. mdpi.com Docking studies of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) analogues and other derivatives reveal that the carboxamide side chain plays a critical role. For instance, crystallographic analysis showed a derivative's side chain lying in the major groove of DNA, with its protonated morpholino nitrogen near the N7 and O6 atoms of guanine (B1146940). nih.gov A water molecule often mediates hydrogen bonding between the 4-carboxamide NH and a phosphate (B84403) group of the DNA backbone. nih.gov In studies of acridine thiosemicarbazides, docking simulations suggested that the planar naphtho-fused rings and a flexible thiourea (B124793) group could enhance DNA intercalation and inhibition of DNA-Topoisomerase I. mdpi.com Similarly, docking of bis-acridone analogues against Topoisomerase I and II has helped identify derivatives with high binding affinity, with interactions primarily involving van der Waals forces, pi-pi stacking, and hydrogen bonds. ijpsjournal.com
Protein Kinases: Acridine derivatives have also been investigated as inhibitors of various protein kinases involved in cancer cell signaling. Docking of acridone-2-carbohydrazide derivatives into the ATP-binding site of AKT (Protein Kinase B) helped identify potent inhibitors. researchgate.net In another study, docking simulations of acridine derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) revealed binding affinities higher than the standard inhibitor sorafenib. jppres.com Ligand 7 in this study showed four hydrogen bonding interactions within the active site. jppres.com Interactions with conserved residues in the hinge region of kinases, such as Lys188, Glu239, and Leu241, have been identified as crucial for good biological activity. rsc.org
Other Enzyme Targets: The versatility of the acridine scaffold allows it to target other enzymes as well. A series of acridine-9-carboxamide-1,2,3-triazole derivatives were designed and docked as α-glucosidase inhibitors. researchgate.net The most potent compound showed interactions with important amino acids in the enzyme's active site. researchgate.net In another example, new amide derivatives of 3H-imidazo[4,5-a]acridines were evaluated as inhibitors of dihydrofolate reductase, with docking studies helping to elucidate their binding sites.
Table 1: Summary of Molecular Docking Studies on Acridine Carboxamide Derivatives
| Acridine Derivative Series | Biological Target | Key Interactions & Findings | Important Residues/Bases | Reference |
|---|---|---|---|---|
| 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide | DNA duplex d(CGTACG)2 | Intercalation between CpG steps; side chain in major groove; water-bridged H-bond between carboxamide NH and phosphate. | Guanine (G2) | nih.gov |
| Acridine thiosemicarbazides | DNA-Topoisomerase I | Planar rings and flexible thiourea group improve DNA intercalation and enzyme inhibition. | Not specified | mdpi.com |
| Bis-acridone analogues | Topoisomerase IIβ (3QX3) | High binding affinities (-9.27 kcal/mol for compound BFM); interactions include H-bonds, pi-pi, and van der Waals forces. | Not specified | ijpsjournal.com |
| Acridine-based amides | VEGFR2 | Binding affinities (-9.827 to -10.031 kcal/mol) higher than sorafenib; hydrogen bonds are major stabilizing interactions. | Not specified | jppres.com |
| Acridone-2-carbohydrazide derivatives | p-AKT Ser473 Kinase | Identified potent inhibitors through docking in the ATP-binding site. | Not specified | researchgate.net |
| Acridine-9-carboxamide-1,2,3-triazole derivatives | α-glucosidase | Compound interacted with important amino acids in the active site; competitive inhibition confirmed by kinetic studies. | His279 (π-cation interaction) | researchgate.net |
| 3H-imidazo[4,5-a]acridine-11-carboxamide derivatives | Dihydrofolate reductase | Docking studies determined the binding sites of the compounds with the enzyme. | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties), QSAR models can predict the activity of new, unsynthesized compounds and provide critical insights into the structural requirements for optimal biological function.
For acridine carboxamides, QSAR studies have been instrumental in refining their design as anticancer agents. These studies often focus on cytotoxicity against various cancer cell lines.
Bis(acridine-4-carboxamides): A QSAR analysis of bis-(acridine-4-carboxamide) analogues, designed as bis-DNA intercalating agents, demonstrated excellent correlations for their cytotoxicity against P388 leukemia cells, achieving a correlation coefficient (r) of 0.997. researchgate.netijpsonline.com The study revealed that substituents at position 5 of the acridine ring enhance activity, whereas any group at position 6 is highly detrimental. researchgate.netijpsonline.com Another QSAR study on substituted bis[(acridine-4-carboxamide)propyl]methylamines against murine Lewis lung carcinoma cells found that spatial descriptors (specifically Jurs descriptors), which relate to the three-dimensional shape and charge distribution, play a vital role. nih.gov This model indicated that polar interactions are the primary binding force and that the number of rotatable bonds and the molar refractivity of the compounds significantly affect their inhibitory activity. nih.gov
9-Anilinoacridines: An early QSAR analysis of 9-anilinoacridines suggested that the electronic effects of substituents influenced the drug's binding site, hydrophobicity affected the drug's entry to the active site, and steric effects of substituents influenced the binding itself. ceon.rs
Other Acridine Derivatives: QSAR studies on 2-methoxy N¹⁰ substituted acridones showed that the flexibility of the substituent sidechain and the presence of four-membered methylene bridges between the acridone (B373769) nucleus and substituents enhance cytotoxic potency. scialert.net Conversely, bulky substituents and the presence of sulfur atoms were found to be unfavorable for activity. scialert.net A comparative QSAR study on acridine 5,7-diones found that hydrophobic moieties are conducive to cytotoxic activity, while an increase in the molecular surface area with a fractional negative charge is detrimental. researchgate.net
Table 2: Summary of QSAR Studies on Acridine Carboxamide Derivatives
| Acridine Derivative Series | Biological Activity | QSAR Model/Method | Key Descriptors & Findings | Reference |
|---|---|---|---|---|
| Bis-(acridine-4-carboxamides) | Cytotoxicity against P388 leukemia | Fujita-Ban model | Substitutions at position 5 favor activity; substitutions at position 6 strongly decrease activity. High correlation (r=0.997). | researchgate.netijpsonline.com |
| Bis[(acridine-4-carboxamide)propyl]methylamines | Inhibition of murine Lewis lung carcinoma (LLc) cells | Partial Least Squares (PLS) | Spatial (Jurs) descriptors, polar interactions, rotatable bonds, and molar refractivity are important for activity. | nih.gov |
| 9-Anilinoacridines | Antitumor activity | QSAR analysis | Activity is influenced by electronic, hydrophobic, and steric effects of substituents. | ceon.rs |
| 2-methoxy N¹⁰ substituted acridones | Cytotoxicity against MDR resistant KB-3-1 cells | QSAR analysis | Sidechain flexibility enhances activity. Bulky substituents and sulfur atoms are disfavored. | scialert.net |
| Acridine 5,7-diones | Cytotoxicity against human colon adenocarcinoma | P-VSA and Topological descriptors | Hydrophobic moieties are conducive to activity. Increased negatively charged surface area is detrimental. | researchgate.net |
Preclinical Pharmacological and Biological Evaluation of Acridine Carboxamide
In Vitro Efficacy Studies
The preclinical assessment of acridine (B1665455) carboxamides has revealed a broad spectrum of biological activities. In vitro studies are fundamental in determining the potential of these compounds as therapeutic agents by evaluating their efficacy against various cell lines and pathogens in a controlled laboratory setting.
Acridine carboxamide derivatives have demonstrated significant cytotoxic effects across a wide range of human cancer cell lines. Their primary mechanism of action often involves the intercalation into DNA and the inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair, leading to cell death. nih.govif-pan.krakow.pl
N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues are noted for their ability to inhibit both topoisomerase I and II. if-pan.krakow.plingentaconnect.com Studies on DACA analogues with 5-halogen substitutions showed they were the most potent in clonogenic cytotoxicity assays against H460 human lung carcinoma cells and exhibited selective activity towards Jurkat human leukemia cells with high topoisomerase II content. ingentaconnect.com
The versatility of the acridine carboxamide scaffold allows for modifications that can enhance potency and selectivity. For instance, a series of N-substituted 1H-indole-2-carboxamides displayed potent antiproliferative activity. Notably, compounds featuring 1-anthraquinone, 2-anthraquinone, and p-chlorobenzene moieties showed sub-micromolar IC₅₀ values against the K-562 leukemia cell line. mdpi.com Similarly, newly synthesized 9-aminoacridine-4-carboxamide (B19687) derivatives were effective against lung cancer (A-549) and cervical cancer (HeLa) cell lines. arabjchem.org Compound 5b was most active against HeLa cells, while compound 5e showed maximum activity against A-549 cells. arabjchem.org
Hybrid molecules, such as those combining acridine with sulfonamides, have also been investigated. Compound 8b , an acridine/sulfonamide hybrid, was the most active against HepG2 (hepatic), HCT-116 (colon), and MCF-7 (breast) cancer cells compared to the reference drug Doxorubicin. mdpi.com Another study found that an acridine analog, compound 8c , demonstrated antitumor activity against all 59 cell lines tested in the National Cancer Institute's screening protocol, with activity at micromolar concentrations. researchgate.net
Table 1: In Vitro Cytotoxicity of Acridine Carboxamide Derivatives in Various Cancer Cell Lines This is an interactive table. You can sort and filter the data.
| Compound Class | Cell Line | Cancer Type | Measurement | Value (µM) | Reference |
|---|---|---|---|---|---|
| N-substituted 1H-indole-2-carboxamide (Cpd 12) | K-562 | Leukemia | IC₅₀ | 0.33 | mdpi.com |
| N-substituted 1H-indole-2-carboxamide (Cpd 4) | K-562 | Leukemia | IC₅₀ | 0.61 | mdpi.com |
| N-substituted 1H-indole-2-carboxamide (Cpd 14) | K-562 | Leukemia | IC₅₀ | 0.61 | mdpi.com |
| N-substituted 1H-indole-2-carboxamide (Cpd 10) | HCT-116 | Colon | IC₅₀ | 1.01 | mdpi.com |
| Acridine/Sulfonamide Hybrid (Cpd 8b) | MCF-7 | Breast | IC₅₀ | 8.83 | mdpi.com |
| Acridine/Sulfonamide Hybrid (Cpd 8b) | HCT-116 | Colon | IC₅₀ | 9.39 | mdpi.com |
| Acridine/Sulfonamide Hybrid (Cpd 8b) | HepG2 | Liver | IC₅₀ | 14.51 | mdpi.com |
| 9-Aminoacridine-4-carboxamide (Cpd 5b) | HeLa | Cervical | CTC₅₀ | 47.50 (µg/ml) | arabjchem.org |
| 9-Aminoacridine-4-carboxamide (Cpd 5e) | A-549 | Lung | CTC₅₀ | 100 (µg/ml) | arabjchem.org |
The acridine scaffold has a long history of use in antimicrobial agents. rsc.org Modern research continues to explore acridine carboxamides for their potential against a variety of microbial and viral pathogens.
In terms of antibacterial activity, acridine thiosemicarbazide (B42300) derivatives have shown promise. Compounds 4a and 4c exhibited significant activity against the Gram-positive bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 10 μM. nih.gov Several compounds in the same series were also active against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov Furthermore, some derivatives have demonstrated moderate antifungal activity against Candida albicans and Candida glabrata. nih.govrsc.org
The antiviral properties of acridine derivatives have also been a subject of investigation. rsc.org One study synthesized several N-(3-acridin-9-yl-4-chloro/hydroxy-phenyl-alkyl)-arylamides/imides and tested them against plant and animal viruses. A compound bearing a phthalimido group and a hydroxyl substituent showed moderate antiviral activity against the Tobacco Mosaic Virus (TMV), with 50% inhibition in vitro. derpharmachemica.com However, activity against the Japanese Encephalitis Virus (JEV) was generally low for the tested compounds. derpharmachemica.com
Table 2: Antimicrobial and Antiviral Activity of Acridine Carboxamide Derivatives This is an interactive table. You can sort and filter the data.
| Compound Class | Pathogen | Activity Type | Measurement | Value (µM) | Reference |
|---|---|---|---|---|---|
| Acridine Thiosemicarbazide (Cpd 4a) | Staphylococcus aureus | Antibacterial | MIC | 10 | nih.gov |
| Acridine Thiosemicarbazide (Cpd 4c) | Staphylococcus aureus | Antibacterial | MIC | 10 | nih.gov |
| Acridine Thiosemicarbazide (Cpd 4c) | Candida species | Antifungal | MIC | 10 | nih.gov |
| Acridine Thiosemicarbazide (Cpd 4e) | Candida species | Antifungal | MIC | 20 | nih.gov |
| Arylamide/imide Acridine (Cpd 3) | Tobacco Mosaic Virus | Antiviral | Inhibition | 50% (in vitro) | derpharmachemica.com |
Acridine derivatives have been historically significant as antimalarial drugs, with quinacrine (B1676205) being a notable example. rsc.org The mechanism of antimalarial action for these compounds is thought to involve multiple pathways, including the inhibition of hemozoin formation, targeting DNA topoisomerase, and inhibiting folate metabolism. ceon.rsresearchgate.net
Research into hybrid molecules has yielded potent antimalarial candidates. Triazine-acridine hybrids, for example, have demonstrated good in vitro antimalarial activity against chloroquine-sensitive (CQS) strains of Plasmodium falciparum, with some compounds showing higher potency than chloroquine (B1663885) itself. encyclopedia.pub For instance, compound 33b had an IC₅₀ value of 4.21 nM. encyclopedia.pub Similarly, a ferrocene-acridine hybrid, compound 41 , showed potent activity against both CQS (ED₅₀ = 1 nM) and chloroquine-resistant (CQR) (ED₅₀ = 8 nM) strains of P. falciparum. encyclopedia.pub These findings highlight the potential of acridine carboxamide-related structures in the development of new treatments for parasitic diseases like malaria. ceon.rs
Antimicrobial and Antiviral Activity Assays
In Vivo Efficacy Studies in Animal Models (e.g., Solid Tumors, Xenografts)
Following promising in vitro results, acridine carboxamide derivatives have been advanced to in vivo studies using animal models to assess their efficacy in a more complex biological system. These studies are critical for evaluating a compound's therapeutic potential against solid tumors and xenografts. reactionbiology.com
The DACA analogue SN 28049 demonstrated curative activity against Colon 38 solid tumors in mice, showing superior in vivo dose potency compared to DACA itself. encyclopedia.pub This highlights the success of strategic modifications to the acridine carboxamide structure in enhancing in vivo antitumor effects. encyclopedia.pub
In another study, a platinum-acridine agent (PA) was evaluated in a lung adenocarcinoma model using A549 cell xenografts in mice. Four injections of the unencapsulated PA were sufficient to slow and ultimately stop tumor growth for the duration of the study. chemrxiv.org A liposomal formulation of the same agent also showed promising inhibition of tumor growth. chemrxiv.org
Other acridine derivatives have also shown significant anticancer effects in vivo. nih.gov For example, 9-phenylacridine (B188086) (ACPH) was found to have anticancer activity in an in vivo model. nih.gov Furthermore, a derivative designated ACS-AZ10 was reported to have a significant in vivo anti-cancer effect with a good safety profile. nih.gov These studies confirm that the potent in vitro cytotoxicity of acridine carboxamides can translate into meaningful antitumor efficacy in preclinical animal models.
Pharmacokinetic and Pharmacodynamic Investigations
Understanding the pharmacokinetic and pharmacodynamic properties of acridine carboxamides is essential for their development as drugs. These investigations focus on how the body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics).
The ADME profile of a drug determines its concentration and persistence in the body, which are crucial for its therapeutic effect. researchgate.net Studies on acridine carboxamides have provided detailed insights into these processes.
The pharmacokinetics of N-[2-(dimethyl-amino)ethyl]acridine-4-carboxamide (AC) were investigated in rats, revealing first-order kinetics with a terminal elimination half-life of approximately 2.1 hours. nih.gov The compound showed a high clearance rate and a large volume of distribution, indicating extensive tissue uptake. nih.gov A preclinical investigation of another derivative, AC04, in rats showed a much longer half-life of approximately 45.5 hours and significant penetration into the lung, spleen, and liver. researchgate.net This suggests that specific structural modifications can dramatically alter the pharmacokinetic profile.
Metabolism is a key component of a drug's elimination. The metabolism of acridine carboxamide (AC) in mice was found to occur primarily through two pathways: N-oxidation and the formation of 9(10H)acridone coupled with 7-hydroxylation, followed by glucuronidation for excretion. nih.gov Metabolites were identified in urine, bile, and feces. nih.gov The detection of metabolites in bile suggests the potential for enterohepatic circulation, which could contribute to the slow elimination of some metabolites. nih.gov Balancing these ADME processes is a critical aspect of designing acridine-based drugs with optimal therapeutic profiles. researchgate.netresearchgate.net
Biodistribution Studies using Radiotracer Techniques
Radiotracer techniques, particularly those involving Positron Emission Tomography (PET), have been instrumental in elucidating the in vivo distribution of acridine carboxamide derivatives. medscape.org Studies utilizing carbon-11 (B1219553) ([11C]) labeled N-[2-(dimethylamino)ethyl]acridine-4-carboxamide ([11C]DACA) have provided detailed insights into its pharmacokinetics at tracer doses in preclinical models. medscape.orgnih.gov
In rats, PET imaging revealed little retention of 11C radioactivity in major organs, indicating rapid clearance. nih.gov The primary routes of excretion were identified as the gut and kidneys. nih.gov Ex vivo biodistribution analysis in rats confirmed these findings, showing rapid clearance of 11C radioactivity from the blood, plasma, and major organs. nih.gov Similarly, ex vivo studies in mice bearing human tumor xenografts (HT29, U87MG, and A375M) demonstrated rapid clearance of [11C]DACA and its metabolites from the blood and major organs, with significant hepatobiliary and renal excretion observed. aacrjournals.orgnih.gov
The uptake of radioactivity in tumors was found to be low and variable across different tumor types. aacrjournals.orgnih.gov For instance, in mice with U87MG, A375M, and HT29 human tumor xenografts, the tumor-to-blood radioactivity ratios for [11C]DACA were measured at various time points post-injection.
Table 1: Tumor-to-Blood Ratios of ¹¹C-Radioactivity for [¹¹C]DACA in Mice with Human Tumor Xenografts researchgate.net
| Tumor Model | 5 min | 15 min | 30 min |
| U87MG | 1.3 ± 0.2 | 2.1 ± 0.6 | 2.9 ± 1.1 |
| A375M | 1.0 ± 0.2 | 1.1 ± 0.1 | 1.1 ± 0.1 |
| HT29 | 1.0 ± 0.2 | 1.1 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation.
Comparative studies with other tricyclic carboxamides showed that analogues such as SN 23490 and SN 23719 had more favorable distribution compared to DACA. aacrjournals.orgnih.gov These investigations highlight the utility of radiolabeling strategies in evaluating promising anticancer agents in vivo and selecting candidates for further development. medscape.orgaacrjournals.orgnih.gov Other studies have explored the potential of technetium-99m (99mTc) and lutetium-177 (B1209992) (177Lu) labeled acridine derivatives for tumor imaging, with biodistribution studies in fibrosarcoma-bearing Swiss mice showing significant tumor accumulation. researchgate.net
Metabolite Identification
The metabolism of acridine carboxamide has been investigated in various preclinical models, including mice and rats, as well as in human plasma, revealing several metabolic pathways. nih.govnih.gov
In studies with male BDF1 mice administered with [3H]-labeled acridine carboxamide, metabolites were characterized in urine, bile, and feces. nih.gov The primary pathways of elimination were identified as N-oxidation and a more complex route involving the formation of a 9(10H)acridone structure, hydroxylation at the 7-position, and N-demethylation, followed by glucuronide conjugation. nih.gov The major product in urine was a glucuronide, with smaller quantities of the parent compound (AC) and AC-N-oxide. nih.gov Biliary excretion was significant, with at least 14 different products detected, including AC, AC-N-oxide, and derivatives suggesting ring hydroxylation or acridone (B373769) formation. nih.gov The main metabolites found in feces were two polar species, identified as the 7-hydroxy-9(10H)acridone derivatives of both AC and N-monomethyl-AC. nih.gov
Studies using [11C]DACA in rats also demonstrated rapid and extensive metabolism. nih.gov The number of radioactive metabolites in rat plasma was similar to that observed in human plasma, with one metabolite being identified as [11C]DACA-N-oxide. nih.gov Analysis of rat tissues indicated that metabolism was particularly extensive in the liver and kidney. nih.gov However, the parent compound, [11C]DACA, remained the major radioactive component in the lung, heart, and brain for over 40 minutes. nih.gov In vitro studies using rat and mouse hepatic cytosolic fractions confirmed the oxidation of acridine carboxamide to its corresponding 9(10H)-acridone carboxamide, a reaction likely catalyzed by aldehyde oxidase. nih.gov
Table 2: Identified Metabolites of Acridine Carboxamide in Preclinical Models
| Metabolite | Species/System | Pathway | Source(s) |
| Acridine Carboxamide-N-oxide | Mouse, Rat | N-oxidation | nih.govnih.gov |
| 7-hydroxy-9(10H)acridone derivative of AC | Mouse | 9(10H)acridone formation, 7-hydroxylation | nih.gov |
| 7-hydroxy-9(10H)acridone derivative of N-monomethyl-AC | Mouse | 9(10H)acridone formation, 7-hydroxylation, N-demethylation | nih.gov |
| Glucuronide conjugate | Mouse | Glucuronidation | nih.gov |
| 9(10H)-acridone carboxamide | Rat, Mouse (in vitro) | Oxidation | nih.gov |
Toxicity and Safety Assessment in Preclinical Models
Preclinical evaluation of acridine carboxamide has included assessments of its toxicity and safety in various models. Acridine derivatives are generally recognized for their high cytotoxic activity, which can also lead to significant side effects, a factor that often limits their clinical application. if-pan.krakow.pl
In vitro toxicological studies using cultured V79 Chinese hamster fibroblasts investigated the mutagenic properties of acridine carboxamide. nih.gov The results showed that the compound had weak but significant mutagenic activity at the 6-thioguanine (B1684491) locus. nih.gov More notably, all tested acridine carboxamide-related compounds were potent inducers of micronuclei, which is an indicator of high clastogenic activity (the ability to cause breaks in chromosomes). nih.gov The study suggested that the cytotoxicity, clastogenicity, and mutagenic activity of these drugs in mammalian cells are likely mediated by mechanisms involving the enzyme DNA topoisomerase II. nih.gov
Pharmacokinetic and toxicity studies of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have been conducted in mice following intravenous administration. jle.com Furthermore, research into new derivatives has aimed to improve the therapeutic index. For example, a series of acridine-9-carboxamide (B1655379) linked to 1,2,3-triazole derivatives were evaluated for in vitro cytotoxicity against human normal (HDF) and cancer (MCF-7) cell lines and were found not to be cytotoxic in these specific assays. zendy.io
Mechanisms of Drug Resistance and Strategies for Overcoming Them
Characterization of Acquired and Intrinsic Drug Resistance
Drug resistance in cancer can be categorized as either intrinsic (pre-existing) or acquired (developed in response to treatment). plos.org Intrinsic resistance refers to the inherent ability of a cancer cell to resist a particular drug without prior exposure, often due to mechanisms like low cell membrane permeability or the presence of drug efflux pumps. frontiersin.org Acquired resistance, on the other hand, emerges after a period of treatment as cancer cells evolve and select for resistance-conferring genetic or epigenetic changes. slideshare.netfrontiersin.org
A key mechanism of multidrug resistance (MDR) involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein (MRP), which actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. researchgate.netoncotarget.com
Research has shown that certain acridine (B1665455) carboxamides are particularly adept at overcoming these common forms of resistance. The lead compound, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), has demonstrated effectiveness against cell lines that exhibit both P-glycoprotein-mediated and MRP-mediated MDR. nih.gov Furthermore, a phenotype known as extended-MDR showed only minimal resistance to DACA. nih.gov In a comparative study, while the effectiveness of drugs like idarubicin (B193468) was compromised by MRP and extended-MDR phenotypes, DACA retained its activity. nih.gov
Encouragingly, studies on acquired resistance have shown that prolonged exposure of human leukemia cell lines to DACA did not lead to the development of significant drug resistance. nih.gov This suggests that DACA may have a lower propensity for inducing acquired resistance compared to other anticancer agents.
| MDR Phenotype | Effectiveness of DACA | Reference |
|---|---|---|
| P-glycoprotein-mediated MDR | Effective | nih.gov |
| MRP-mediated MDR | Effective | nih.gov |
| Extended-MDR | Low levels of resistance (<2-fold) | nih.gov |
Role of Topoisomerase II Levels in Resistance
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are major targets for many anticancer drugs, including acridine derivatives. jcpjournal.orgif-pan.krakow.pl Resistance to topoisomerase II inhibitors can arise from several factors, including mutations in the topoisomerase II enzyme that prevent drug binding, or decreased levels of the enzyme, which reduces the number of available drug targets. jle.com
A key feature of some acridine carboxamides is their ability to act as dual inhibitors of both topoisomerase I and topoisomerase II. jcpjournal.orgaacrjournals.org This dual-targeting capability is hypothesized to be a primary reason for their effectiveness in overcoming "atypical" multidrug resistance that is mediated by alterations in topoisomerase II. aacrjournals.orgnih.gov By targeting both enzymes, the drug can still induce cytotoxic DNA damage even if the cancer cell develops resistance through the alteration of one of the topoisomerases. nih.gov
For instance, DACA is known to interact with both topoisomerase I- and topoisomerase II-DNA complexes. aacrjournals.org Detailed mechanistic studies have shown that while DACA preferentially "poisons" topoisomerase II (stabilizing the enzyme-DNA cleavable complex), its derivatives can exhibit different specificities. nih.gov The 7-chloro derivative of DACA (C1-DACA), for example, preferentially poisons topoisomerase I. nih.gov This differential activity highlights the potential to design acridine carboxamide derivatives with specific topoisomerase inhibition profiles to counter particular resistance mechanisms.
| Compound | Primary Target | Mechanism | Reference |
|---|---|---|---|
| DACA | Topoisomerase II | Induces DNA breakage (poisoning) at 5 µM | nih.gov |
| C1-DACA | Topoisomerase I | Induces DNA breakage (poisoning) at 5 µM | nih.gov |
Strategies to Circumvent Resistance Mechanisms
To combat the multifaceted nature of drug resistance, several advanced strategies are being explored, focusing on modulating cellular repair mechanisms and employing combination therapies.
Cancer cells rely on a complex network of DNA damage response (DDR) pathways to repair the DNA lesions caused by chemotherapeutic agents, which is a major cause of treatment resistance. mdpi.comoaepublish.com Targeting these repair pathways is a promising strategy to enhance the efficacy of DNA-damaging drugs like acridine carboxamides and to overcome resistance. frontiersin.org
One approach involves the development of novel drug conjugates. For example, platinum-acridine compounds are being designed where the acridine carboxamide acts as the cytotoxic "warhead," and it is linked to molecules that can modulate the cell's DNA repair capacity or promote apoptosis. nih.gov Chemogenomic studies have revealed that different platinum-acridine agents damage DNA in distinct ways, requiring different DNA repair modules for cell survival, which opens avenues for targeted modulation. nih.gov
Another strategy is to use combination therapies that include inhibitors of key DDR proteins. Proteins such as DNA-dependent protein kinase (DNA-PKcs), ATM, and ATR are often overexpressed in cancer cells and contribute to treatment resistance. frontiersin.org Inhibiting these proteins can prevent the repair of drug-induced DNA damage, leading to increased cancer cell death and potentially resensitizing resistant tumors to therapy. frontiersin.org For instance, the inhibition of the DNA repair enzyme Tyrosyl-DNA phosphodiesterase 1 (TDP1), which repairs DNA damage caused by topoisomerase I inhibitors, is being explored as a way to counteract resistance. pib.gov.in
Combining therapeutic agents is a cornerstone of modern cancer treatment, designed to enhance efficacy, target multiple oncogenic pathways, and reduce the likelihood of developing resistance. slideshare.netoncotarget.com
Combination with Other Chemotherapeutics: In vitro studies have indicated that combining DACA with other chemotherapeutic agents can be an effective strategy to overcome multidrug resistance. The synergistic or additive effects of drug combinations can overwhelm the cancer cell's defense mechanisms.
Hybrid Molecules: A sophisticated approach involves the creation of hybrid molecules that merge the structural features of two different drugs into a single compound. researchgate.net This strategy aims to engage multiple cellular targets simultaneously, which can be more effective and less prone to resistance than administering two separate drugs. researchgate.net For example, combining an acridine pharmacophore with other bioactive agents like artemisinin (B1665778) has been explored in other diseases to combat drug resistance. mdpi.com
Combination with Resistance Modulators: Another effective strategy is to combine acridine carboxamides with agents that inhibit specific resistance mechanisms. For example, co-administering a P-gp inhibitor can block the efflux pump, thereby increasing the intracellular concentration and potency of the anticancer drug. unimi.it Similarly, the development of platinum-acridine carboxamide complexes represents a form of combination therapy at the molecular level, merging the DNA cross-linking properties of platinum with the DNA intercalation and topoisomerase inhibition of the acridine carboxamide. mdpi.com
Advanced Research Methodologies and Techniques
Spectroscopic Techniques for DNA Interaction Analysis
The interaction between acridine (B1665455) carboxamides and DNA is a cornerstone of their biological activity and has been extensively studied using a variety of spectroscopic techniques. These methods provide valuable insights into the formation of acridine-DNA complexes and the nature of the binding. researchgate.net
UV-Visible (UV-Vis) Spectroscopy : This is a fundamental technique used to confirm the binding of acridine carboxamides to DNA. Upon interaction, characteristic changes in the absorption spectrum of the acridine chromophore are observed. Typically, this includes hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red-shift) in the maximum wavelength of absorption. core.ac.ukchemicalpapers.com These spectral changes are indicative of the intercalation of the planar acridine ring between the DNA base pairs, leading to strong stacking interactions that alter the electronic transitions of the chromophore. core.ac.uk Isosbestic points are often observed, indicating a clear equilibrium between the free and DNA-bound forms of the compound. chemicalpapers.com
Fluorescence Spectroscopy : Many acridine derivatives are fluorescent, a property that is often modulated upon binding to DNA. The intrinsic fluorescence of the acridine carboxamide can be quenched or enhanced upon intercalation. chemicalpapers.com A common experimental approach is the fluorescent intercalator displacement (FID) assay . nih.gov In this competitive binding assay, a fluorescent DNA probe like ethidium (B1194527) bromide (EtBr) is first bound to DNA, resulting in strong fluorescence. The addition of an acridine carboxamide derivative that binds to DNA displaces the EtBr, leading to a measurable decrease in fluorescence. This technique is effective for quantifying the DNA binding affinity of the test compounds and studying the kinetics of the interaction. nih.gov
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is highly sensitive to the chiral environment of DNA and is used to monitor conformational changes in the DNA helix upon ligand binding. The binding of an acridine carboxamide derivative can induce significant changes in the CD spectrum of DNA, providing evidence for the binding mode. core.ac.ukresearchgate.net Intercalation typically perturbs the base stacking and helical structure of DNA, which is reflected in alterations to the characteristic positive and negative bands of the B-form DNA spectrum.
| Spectroscopic Technique | Principle | Typical Observation with Acridine Carboxamide | Inference |
| UV-Visible Spectroscopy | Measures the absorption of UV and visible light by the molecule. | Hypochromism (decreased absorbance) and Bathochromic shift (red-shift). chemicalpapers.com | Intercalative binding and stacking interactions with DNA base pairs. core.ac.uk |
| Fluorescence Spectroscopy | Measures the emission of light from excited electronic states. | Quenching of intrinsic fluorescence or displacement of fluorescent probes like Ethidium Bromide. chemicalpapers.comnih.gov | Strong binding to DNA, often through intercalation. Allows for calculation of binding constants. mdpi.com |
| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Perturbations in the characteristic CD spectrum of B-form DNA. researchgate.net | Conformational changes in DNA structure upon ligand binding. |
DNA Binding Assays
To complement spectroscopic data, various biophysical assays are employed to further characterize the mode, affinity, and consequences of acridine carboxamide binding to DNA.
Viscosity Measurements : This classical method provides strong evidence for the binding mode. Intercalation involves the insertion of the planar acridine ring between DNA base pairs, causing the DNA helix to lengthen and become more rigid. This leads to a measurable increase in the viscosity of the DNA solution. In contrast, non-intercalative groove binding would have a much smaller effect on viscosity. Studies on acridine carboxamide complexes have shown significant increases in viscosity, supporting an intercalative binding model. chemicalpapers.comresearchgate.net
Competitive Dialysis : This assay is used to determine the binding affinity and sequence selectivity of ligands. In this method, a series of different DNA structures (e.g., duplexes with varying sequences, G-quadruplexes) are dialyzed against a solution containing the acridine carboxamide derivative. mdpi.com By measuring the amount of ligand bound to each DNA structure after equilibrium is reached, the relative binding affinity and specificity can be determined. Studies have shown that while some acridine derivatives show high selectivity for G-quadruplex structures, the most biologically active 5-methylacridine-4-carboxamide derivatives exhibit high affinity for DNA but with poor specificity. mdpi.com
Thermal Denaturation (Melting Temperature) Studies : The binding of a ligand to DNA can stabilize the double helix against heat-induced denaturation. This stabilization is observed as an increase in the DNA melting temperature (Tm), the temperature at which half of the double-stranded DNA has dissociated into single strands. The magnitude of the change in Tm (ΔTm) is proportional to the strength of the interaction. Acridine carboxamides, as effective intercalators, typically cause a significant increase in the Tm of DNA. researchgate.net
DNA Unwinding Assay : Intercalating agents unwind the DNA double helix upon binding. This unwinding can be quantified using gel electrophoresis with supercoiled plasmid DNA. As an intercalator binds, it removes negative supercoils from the plasmid, causing it to migrate more slowly through the agarose (B213101) gel. At a certain concentration, the plasmid becomes fully relaxed and migrates slowest. Further binding introduces positive supercoils, causing the plasmid to migrate faster again. The concentration at which the plasmid is fully relaxed (the coalescence point) can be used to calculate the unwinding angle for the drug. Studies have shown that 9-aminoacridine (B1665356) carboxamide analogues produce a greater unwinding angle compared to cisplatin. nih.gov
Cellular Assays for Biological Activity
The ultimate goal of developing acridine carboxamides is often for therapeutic applications, necessitating the evaluation of their effects on living cells.
MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic or antiproliferative effects of a compound. mdpi.com Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized and quantified by spectrophotometry. Numerous studies have used the MTT assay to evaluate the cytotoxicity of novel acridine carboxamide derivatives against a panel of human cancer cell lines, including breast (MCF-7), colon (Caco-2), lung (A549), prostate (PC-3), bladder (T24), and melanoma (WM266-4). rsc.orgmdpi.com These assays have been crucial in establishing structure-activity relationships, showing, for instance, that analogues with an N,N-dimethylamino group on the 4-carboxamide side chain display better antitumour activity than those with a methoxy (B1213986) group. rsc.org Some compounds have shown selective cytotoxicity against specific cell lines. mdpi.com
TARDIS Assay : While the TARDIS (Trapped in Agarose DNA Immunostaining) assay is a known method for detecting DNA damage and DNA-protein crosslinks, its specific application in published research on acridine carboxamides is not prominently documented in the reviewed sources. The principle of the assay involves embedding cells in agarose, lysing them to remove proteins (unless cross-linked), and then using antibodies to detect specific DNA lesions or adducts. Given that acridine carboxamides function as topoisomerase poisons, which trap the enzyme-DNA cleavage complex, the TARDIS assay would theoretically be a suitable method for detecting these trapped complexes. However, current literature more frequently cites other methods for demonstrating this mechanism.
Structural Biology Approaches
To understand the interaction between acridine carboxamides and their DNA target at an atomic level, structural biology techniques are indispensable.
X-ray Crystallography of DNA-Drug Complexes : This powerful technique provides a high-resolution, three-dimensional structure of the acridine carboxamide bound to a short DNA oligonucleotide. Several crystal structures of acridine-4-carboxamide derivatives complexed with the DNA hexanucleotide d(CGTACG)₂ have been solved. oup.comacs.orgnih.gov These studies have provided definitive proof of intercalation, primarily at the CpG dinucleotide steps. acs.org
Key findings from crystallographic studies include:
The planar acridine ring stacks between the G-C base pairs. oup.comnih.gov
The carboxamide side chain typically lies in the major groove of the DNA. acs.orgnih.gov
Specific interactions, such as hydrogen bonds, are formed between the drug and the DNA. For example, a water molecule can form a bridging hydrogen bond between the 4-carboxamide NH group and a phosphate (B84403) oxygen of a guanine (B1146940) residue. acs.orgnih.gov
The protonated terminal amino group of the side chain can form hydrogen bonds with the N7 and O6 atoms of guanine, an interaction thought to be critical for the biological activity of topoisomerase poisons. acs.orgnih.gov
The binding of the drug induces conformational changes in the DNA, including unwinding of the helix at the intercalation site and alterations in sugar pucker conformations. acs.orgnih.gov
In some cases, a novel intercalation complex has been observed, involving four DNA duplexes and four ligand molecules. oup.com
| Compound | DNA Sequence | Resolution | Key Structural Findings | Ref |
| 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide | d(CGTACG)₂ | 1.6 Å | Intercalation at CpG steps; side chain in major groove; protonated amino group interacts with N7/O6 of guanine. | acs.org |
| 5-F-9-amino-[N-(2-dimethylamino)ethyl]-acridine-4-carboxamide | d(CGTACG)₂ | 1.55 Å | Intercalation at CpG steps; water-mediated H-bond between carboxamide and phosphate; enhanced stacking from 5-substituent. | nih.gov |
| 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide | d(CGTACG)₂ | 1.8 Å | Intercalation at CpG steps; disordered morpholino side chain makes van der Waals contacts in the major groove. | nih.gov |
| 9-amino-[N-(2-dimethyl-amino)butyl]acridine-4-carboxamide | d(CGTACG)₂ | 1.6 Å | A novel intercalation complex involving four DNA duplexes and four drug molecules. | oup.comrcsb.org |
In Silico Studies and Computational Chemistry
Computational methods are increasingly used to complement experimental work, providing predictive insights into the behavior of acridine carboxamides and guiding the design of new analogues.
Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand when bound to a macromolecular target, such as a DNA sequence or an enzyme active site. Docking studies have been used to model the intercalation of acridine carboxamides into DNA, supporting an intercalative binding mode from the major groove with a preference for GC-rich regions. researchgate.net Furthermore, docking has been employed to study the interaction of acridine-carboxamide hybrids with the active site of enzymes like α-glucosidase, helping to rationalize their inhibitory activity. researchgate.netresearchgate.net The binding energies calculated from docking can be correlated with experimental activity. ijpsjournal.com
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the DNA-drug complex over time, allowing for the study of conformational flexibility and the stability of interactions. MD simulations based on docked structures of oligonucleotide-acridine complexes have been used to analyze the system's behavior, complementing spectroscopic data. core.ac.uk
Quantum-Chemical Calculations : Ab initio quantum-chemical calculations can be used to describe the electronic and vibrational properties of the acridine carboxamide molecule itself, aiding in the interpretation of spectroscopic results. core.ac.uk
ADME/T Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of drug candidates. These predictions help to identify compounds with favorable pharmacokinetic properties and low toxicity early in the drug discovery process, assessing factors such as potential to cross the blood-brain barrier. researchgate.netijpsjournal.com
Q & A
Q. What strategies mitigate off-target effects in transcription inhibition by acridine carboxamides?
- Methodological Answer: Off-target binding to non-cognate DNA sequences can be reduced by:
- Sequence-Specific Design: Incorporating hydrogen-bonding motifs complementary to target sites (e.g., 5’-TGCA for XR5944).
- CRISPR Screening: To identify synthetic lethal gene targets.
- Transcriptome Profiling: RNA-Seq quantifies genome-wide effects, guiding structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
